![molecular formula C20H21N3O2S2 B2417353 (2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226457-57-3](/img/structure/B2417353.png)
(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including an ethylthio group, a phenyl group, a furan ring, a thiadiazole ring, and a piperidine ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound’s structure features several heterocyclic rings (furan and thiadiazole), which are often seen in biologically active compounds. The presence of these rings could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups it contains. For example, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the piperidine ring could participate in reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the polarity of its functional groups would affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis Techniques
- Aza-Piancatelli Rearrangement and Michael Reaction : Furan-2-yl(phenyl)methanol derivatives, related to the compound , have been used in the In(OTf)3-catalyzed aza-Piancatelli rearrangement and Michael reaction to form 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is notable for its good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).
Antimicrobial and Antibacterial Activity
- Pyrazoline Derivatives : A study on 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives demonstrated significant in vivo antiinflammatory and in vitro antibacterial activity. These compounds are structurally related to the compound (P. Ravula et al., 2016).
- Pyridine Derivatives : The synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, which are structurally similar to the compound of interest, showed variable and modest antimicrobial activity (N. Patel et al., 2011).
Spectral and Structural Studies
- Spectral Characterization and Docking Studies : Novel compounds structurally akin to (2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and characterized. These studies help understand the antibacterial activity of these compounds (M. Shahana & A. Yardily, 2020).
Anti-Tumor Activity
- Benzofuran-2-Carboxylic Acid Derivatives : Research on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, closely related to the compound of interest, revealed potent anti-tumor agents (I. Hayakawa et al., 2004).
Neurodegenerative Disorders
- Adenosine A2A Receptor Inverse Agonists : Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives, similar to the compound , have been explored as potential treatments for neurodegenerative disorders like Parkinson's and Alzheimer's diseases (F. Varano et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-26-17-8-4-3-6-15(17)20(24)23-11-9-14(10-12-23)18-21-22-19(27-18)16-7-5-13-25-16/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSNQKBLWSRTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |
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